KKL-10

Übersicht

Beschreibung

KKL-10 is a small-molecule inhibitor of bacterial ribosome rescue, exhibiting broad-spectrum antimicrobial activity against bacteria. It is particularly effective against both attenuated and fully virulent strains of Francisella tularensis, a highly virulent bacterium .

Wissenschaftliche Forschungsanwendungen

KKL-10 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung zur Untersuchung von Ribosomenrettungsmechanismen verwendet.

Biologie: Untersucht auf seine antimikrobiellen Eigenschaften gegenüber verschiedenen Bakterienstämmen.

Medizin: Potenzielles Therapeutikum zur Behandlung von bakteriellen Infektionen, insbesondere derer, die durch .

Industrie: Verwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe

Wirkmechanismus

This compound übt seine Wirkung aus, indem es den Ribosomenrettungsmechanismus in Bakterien hemmt. Es zielt speziell auf den Trans-Translationsweg ab, der für das Überleben von Bakterien unerlässlich ist. Durch Bindung an das Ribosom verhindert this compound die Rettung von blockierten Ribosomen, was zur Hemmung der Proteinsynthese und des bakteriellen Wachstums führt .

Wirkmechanismus

Target of Action

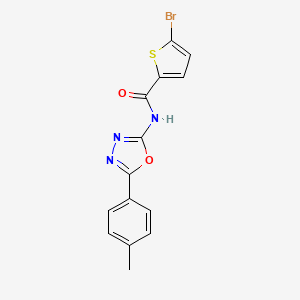

KKL-10, also known as 5-bromo-N-(5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide or 5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide, primarily targets the ribosome . The ribosome is a complex molecular machine that plays a crucial role in protein synthesis in cells.

Mode of Action

This compound acts as a ribosome rescue inhibitor . It inhibits the process of trans-translation, a mechanism that rescues stalled ribosomes during protein synthesis . This specific inhibition of EF-Tu•tmRNA binding is a unique mode of action .

Biochemical Pathways

The inhibition of trans-translation by this compound affects the protein synthesis pathway in bacteria . This disruption of protein synthesis leads to the arrest of bacterial growth, thereby exhibiting its antimicrobial activity .

Pharmacokinetics

The compound’s antimicrobial activity suggests that it can penetrate bacterial cells and interact with intracellular targets

Result of Action

The result of this compound’s action is the inhibition of bacterial growth. It exhibits exceptional antimicrobial activity against both attenuated and fully virulent strains of F. tularensis . It has been observed that this compound can arrest the intracellular growth of F. tularensis during all stages of infection .

Biochemische Analyse

Biochemical Properties

KKL-10 interacts with the ribosome, a complex molecular machine that synthesizes proteins in cells . It acts as a ribosome rescue inhibitor, disrupting the process of protein synthesis . The minimum inhibitory concentration (MIC) against F. tularensis strain LVS and Schu S4 are 0.12 and 0.48 μg/mL, respectively .

Cellular Effects

This compound has been found to arrest the intracellular growth of F. tularensis during all stages of infection . It does not affect macrophage viability or function . This compound produces cytotoxic effects of less than 5% at concentrations up to 17.5 μg/mL .

Molecular Mechanism

The molecular mechanism of action of this compound involves inhibiting the ribosome rescue process . This process is critical for maintaining protein synthesis, especially under stress conditions. By inhibiting this process, this compound disrupts protein synthesis, leading to the arrest of bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to arrest the growth of F. tularensis at all stages of infection This suggests that this compound has a stable effect over time

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KKL-10 involves the formation of a thiophene-2-carboxamide structure. The key steps include:

Bromination: Introduction of a bromine atom into the thiophene ring.

Oxadiazole Formation: Formation of the oxadiazole ring through cyclization reactions.

Amidation: Coupling of the oxadiazole ring with the thiophene-2-carboxamide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactions: Conducting the reactions in large reactors with precise control over temperature and pressure.

Purification: Using techniques such as crystallization and chromatography to achieve high purity levels.

Analyse Chemischer Reaktionen

Arten von Reaktionen

KKL-10 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Das Bromatom kann unter bestimmten Bedingungen oxidiert werden.

Substitution: Das Bromatom kann durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsmittel: Wasserstoffperoxid oder Kaliumpermanganat für Oxidationsreaktionen.

Nukleophile: Amine oder Thiole für Substitutionsreaktionen.

Hauptprodukte

Oxidierte Derivate: Bildung von Bromoxidverbindungen.

Substituierte Derivate: Bildung verschiedener substituierter Thiophenderivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

KKL-40: Ein weiterer Inhibitor der Ribosomenrettung mit ähnlichen antimikrobiellen Eigenschaften.

KKL-55: Eine Tetrazol-basierte Verbindung, die ebenfalls den Trans-Translationsweg angreift

Einzigartigkeit von KKL-10

This compound ist einzigartig aufgrund seiner hohen Spezifität und breiten Aktivitätsspektrums gegen sowohl abgeschwächte als auch vollständig virulente Stämme von Francisella tularensis. Es zeigt minimale Cytotoxizität gegenüber eukaryotischen Zellen, was es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen macht .

Eigenschaften

IUPAC Name |

5-bromo-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2S/c1-8-2-4-9(5-3-8)13-17-18-14(20-13)16-12(19)10-6-7-11(15)21-10/h2-7H,1H3,(H,16,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSDWSBGDVYRKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

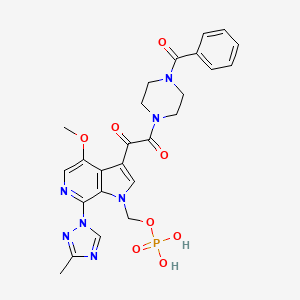

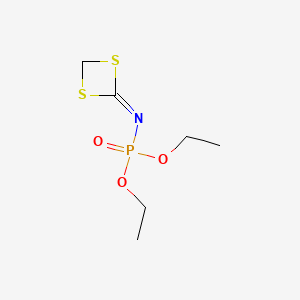

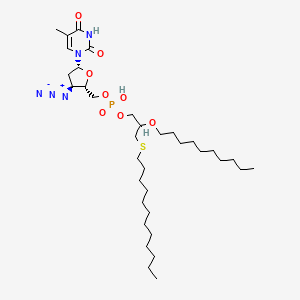

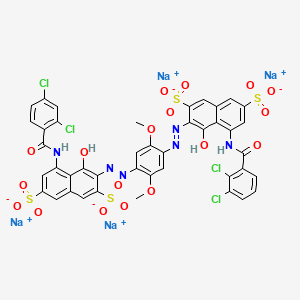

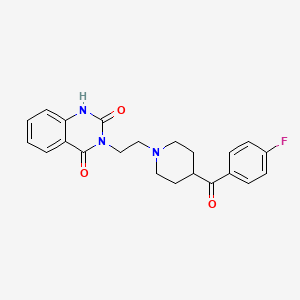

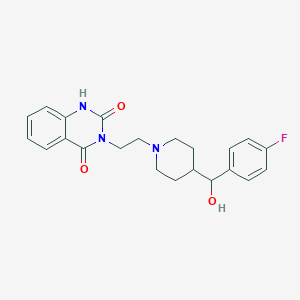

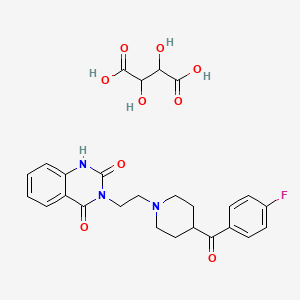

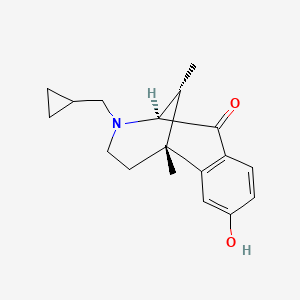

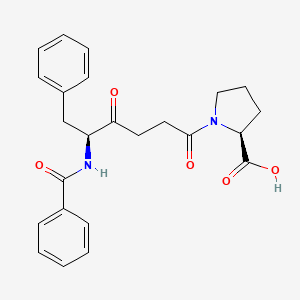

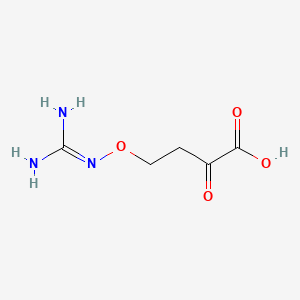

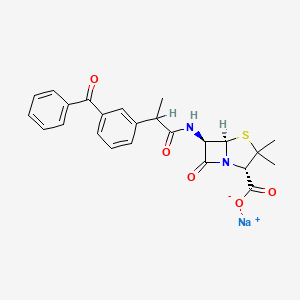

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.